(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused to a piperidine ring. The presence of nitrogen atoms in the ring system makes it an important scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amine and a carbonyl compound, the cyclization can be achieved through intramolecular condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron(III) chloride can be used to facilitate the cyclization reactions under mild conditions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
Pyrazole: A five-membered heterocycle containing two nitrogen atoms
Uniqueness
(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. Unlike simpler heterocycles, its fused ring system provides additional stability and reactivity, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
LABPXXCSBARZPG-RITPCOANSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1NC(=O)C2 |
Canonical SMILES |
C1CNCC2C1NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.